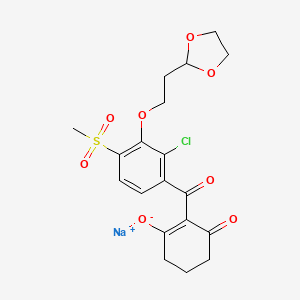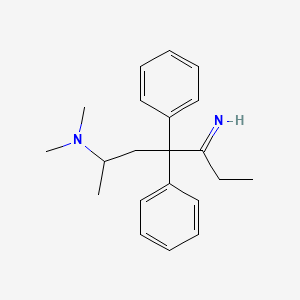
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol: is an organic compound with the chemical formula C9H12O4. It is a white solid that is soluble in water and ethanol . This compound is a phenol derivative and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of 4-hydroxyphenylacetone using sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
- erythro-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- 1-(4-Hydroxyphenyl)ethane-1,2-diol
- 1-(4-Hydroxyphenyl)propane-1,3-diol
Uniqueness: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
DGMSJCVOBYTYTE-IUCAKERBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
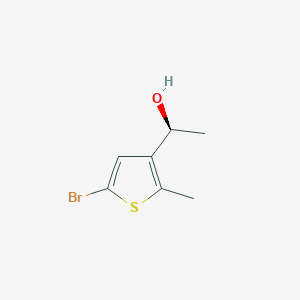
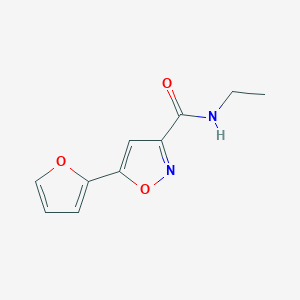

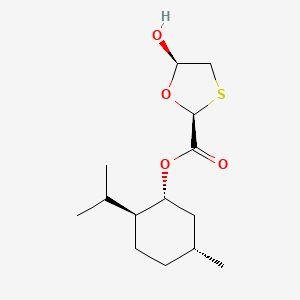
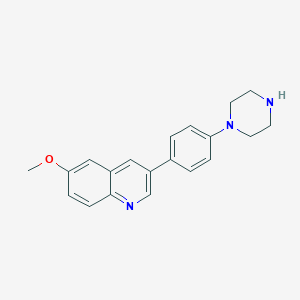




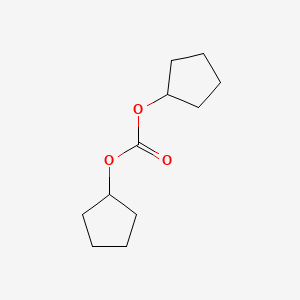
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
